molecular formula C18H23N3O3 B1422519 tert-Butyl 2-(1-((furan-2-ylmethyl)amino)-2-phenylethylidene)hydrazinecarboxylate CAS No. 1053657-29-6

tert-Butyl 2-(1-((furan-2-ylmethyl)amino)-2-phenylethylidene)hydrazinecarboxylate

Cat. No.: B1422519
CAS No.: 1053657-29-6
M. Wt: 329.4 g/mol
InChI Key: LRWUURORGVGWJT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl N-[[C-benzyl-N-(furan-2-ylmethyl)carbonimidoyl]amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-18(2,3)24-17(22)21-20-16(12-14-8-5-4-6-9-14)19-13-15-10-7-11-23-15/h4-11H,12-13H2,1-3H3,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWUURORGVGWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=NCC1=CC=CO1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 2-(1-((furan-2-ylmethyl)amino)-2-phenylethylidene)hydrazinecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine under reductive amination conditions.

    Synthesis of the hydrazinecarboxylate: The hydrazinecarboxylate moiety can be introduced by reacting the intermediate with tert-butyl carbazate.

    Coupling reaction: The final step involves coupling the furan-2-ylmethylamine with the hydrazinecarboxylate under appropriate conditions to form the desired compound.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

tert-Butyl 2-(1-((furan-2-ylmethyl)amino)-2-phenylethylidene)hydrazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The hydrazinecarboxylate moiety can be reduced to form corresponding amines.

    Substitution: The phenylethylidene group can undergo electrophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C18H23N3O3
  • Molar Mass : 329.39 g/mol
  • CAS Number : 1053657-29-6
  • Structure : The compound features a hydrazinecarboxylate moiety linked to a furan ring and a phenylethylidene group, which contributes to its reactivity and potential biological activity .

Antitumor Activity

Furan-containing compounds are frequently investigated for their anticancer potential. A related study highlighted the synthesis of thiosemicarbazone derivatives from furan-2-carbaldehyde, which exhibited notable antitumor activities against various human cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, suggesting that tert-butyl 2-(1-((furan-2-ylmethyl)amino)-2-phenylethylidene)hydrazinecarboxylate could also be explored in similar contexts .

Synthetic Utility

The compound's unique structure allows it to serve as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules. For example:

  • Synthesis of Bioactive Compounds : The hydrazinecarboxylate functional group can be modified to develop new pharmaceuticals.
  • Ligand Development : The furan moiety can be utilized in the design of ligands for metal complexes, which may have applications in catalysis or materials science .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study on thiosemicarbazone derivatives demonstrated significant antibacterial activity against Staphylococcus aureus, with some compounds showing MIC values as low as 1 μg/mL . This suggests that similar derivatives of this compound could be effective against resistant bacterial strains.
  • Antitumor Properties :
    • In vitro evaluations of related compounds indicated substantial cytotoxicity against human tumor cell lines, with IC50 values ranging from 13.36 to >372.34 μM depending on the compound and cell line tested . This emphasizes the need for further investigation into the specific antitumor effects of this compound.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(1-((furan-2-ylmethyl)amino)-2-phenylethylidene)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The furan ring and hydrazinecarboxylate moiety are believed to play crucial roles in its biological activity. The compound may interact with enzymes and receptors, leading to the modulation of various biochemical pathways.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N'-[1-[(Furan-2-ylmethyl)amino]-2-phenylethylidene] hydrazinecarboxylic acid tert-butyl ester
  • Synonyms: See for alternative nomenclature .
  • CAS No.: 1053657-29-6 .
  • Molecular Formula : C₁₈H₂₃N₃O₃ .
  • Molar Mass : 329.39 g/mol .
  • Purity : 97% (commercial grade) .
  • Hazard Class : IRRITANT .

Structural Features: The compound contains a tert-butyl hydrazinecarboxylate core, modified with a furan-2-ylmethylamino group and a phenylethylidene moiety.

Key Comparisons :

In contrast, pyrrolopyrazine derivatives () require Pd-catalyzed steps, highlighting divergent synthetic strategies .

Substituent Impact :

  • Aromatic vs. Aliphatic Groups :

  • The target’s furan-phenyl system differs from aliphatic hexyl chains in , which may reduce solubility but enhance membrane permeability .
  • Bromobenzyl derivatives () exhibit higher molecular weights (345 [2×M+H]⁺) and distinct reactivity due to halogenation .

Spectral Characterization :

  • While the target compound lacks reported NMR/MS data, analogs in provide detailed ¹H/¹³C NMR shifts (e.g., δ 1.38 ppm for tert-butyl) and HRMS validation .

Biological Relevance :

  • Pyrrolopyrazine derivatives () and HDAC modulators () are linked to therapeutic applications, whereas the target compound’s bioactivity remains unexplored in the evidence .

Table 2: Functional Group Influence on Properties
Functional Group Impact on Properties Example Compounds
Furan-2-ylmethylamino Enhances aromatic stacking; potential for H-bonding via NH group. Target compound
4-Bromobenzyl Increases molecular weight; introduces halogen bonding sites. Compound 8
Pyrrolopyrazine Adds planar heterocyclic structure; may intercalate DNA or inhibit enzymes. Patent derivatives
Hexyl chains Improves lipophilicity; suitable for membrane penetration. HDAC modulators

Biological Activity

Tert-butyl 2-(1-((furan-2-ylmethyl)amino)-2-phenylethylidene)hydrazinecarboxylate is a compound of interest due to its potential biological activities, particularly in the context of drug discovery and development. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C₁₉H₃₁N₃O₄
  • Molecular Weight : 345.48 g/mol

The structure features a hydrazinecarboxylate moiety linked to a furan and phenylethylidene group, which may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound indicates several areas of potential therapeutic application:

  • Antiviral Activity :
    • Recent studies have highlighted the role of furan derivatives in inhibiting viral proteases, particularly in the context of SARS-CoV-2. Compounds similar to this compound have demonstrated significant inhibition against the main protease (Mpro) of SARS-CoV-2. For instance, derivatives with furan groups exhibited IC50 values ranging from 1.55 μM to 10.76 μM, indicating potent antiviral activity .
  • Cytotoxicity :
    • The cytotoxic effects of related compounds have been evaluated in various cell lines. For example, certain furan-containing hydrazine derivatives showed low cytotoxicity with CC50 values exceeding 100 μM in Vero and MDCK cells, suggesting a favorable safety profile for further development .
  • Mechanisms of Action :
    • The mechanism by which these compounds exert their effects often involves reversible covalent interactions with target proteins, leading to inhibition of enzymatic activity. This has been exemplified by studies showing that certain furan derivatives act as reversible covalent inhibitors of viral proteases .

Case Study 1: SARS-CoV-2 Main Protease Inhibition

A study conducted on a series of furan derivatives identified several compounds as effective inhibitors of the SARS-CoV-2 main protease (Mpro). Among these, compound F8-B22 displayed an IC50 value of 1.55 μM, significantly lower than that of its precursor compounds. The structure-based drug design approach facilitated the optimization of these compounds for enhanced potency .

Case Study 2: Structure Activity Relationship (SAR)

Investigations into the structure-activity relationship (SAR) of furan-containing hydrazine derivatives revealed that modifications in the substituents significantly affected their biological activity. For instance, changing specific functional groups led to variations in inhibitory potency against Mpro, highlighting the importance of molecular structure in drug efficacy .

Data Table: Biological Activity Summary

Compound NameIC50 (μM)CC50 (μM)Target
F8-B221.55>100SARS-CoV-2 Mpro
F8-S4310.76>100SARS-CoV-2 Mpro
F821.28N.T.SARS-CoV-2 Mpro

Note : N.T. = Not Tested

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl hydrazinecarboxylate derivatives, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via condensation of tert-butyl carbazate with aldehydes/ketones. For example, reacting tert-butyl carbazate with benzaldehyde in ethanol under reflux for 3 hours yields 71% of the product after precipitation and washing with hexanes . Alternative approaches include multicomponent reactions with Na,N-protected hydrazino acids and isocyanates in THF under inert gas, requiring 24–48 hours for completion . Optimization should consider solvent polarity (ethanol vs. THF), temperature, and stoichiometry to maximize yield.

Q. Which purification techniques are most effective for isolating tert-butyl hydrazinecarboxylate derivatives?

  • Methodology : Column chromatography using petroleum ether/ethyl acetate (2:1 v/v) is effective for separating cis/trans isomers, as demonstrated in multicomponent syntheses . For non-isomeric products, simple filtration after precipitation (e.g., hexane washing) suffices . If residual impurities persist, recrystallization from ethanol or THF/water mixtures is recommended .

Q. How can NMR and HRMS be utilized to confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Look for diagnostic peaks: tert-butyl groups at δ ~1.4 ppm, furan protons at δ 6.2–7.4 ppm, and hydrazine NH signals (broad, δ 8–10 ppm) .
  • ¹³C NMR : Confirm the presence of carbonyl carbons (δ 155–165 ppm for carbamate C=O) and aromatic carbons .
  • HRMS : Use ESI+ mode to observe [M+H]⁺ or [M+Na]⁺ ions. Match experimental m/z with theoretical values (e.g., ±2 ppm tolerance) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for similar hydrazinecarboxylate syntheses?

  • Methodology : Discrepancies in yields (e.g., 71% in ethanol vs. 60–79% in THF/HCl ) arise from reaction kinetics and side reactions. Use design-of-experiments (DoE) to test variables:

  • Solvent polarity (ethanol vs. THF) impacts aldehyde reactivity.
  • Acidic conditions (e.g., HCl in Method B ) may protonate intermediates, altering reaction pathways.
  • Monitor reaction progress via TLC or in-situ IR to identify optimal termination points .

Q. What strategies enable the separation and characterization of cis/trans isomers in hydrazinecarboxylate derivatives?

  • Methodology :

  • Chromatography : Use silica gel columns with gradient elution (e.g., hexane → ethyl acetate) to resolve isomers .
  • Crystallography : Single-crystal X-ray diffraction can unambiguously assign configurations .
  • Dynamic NMR : Observe coalescence of signals at varying temperatures to study isomerization barriers .

Q. How does the furan-2-ylmethyl group influence the compound’s stability under acidic or oxidative conditions?

  • Methodology :

  • Stability assays : Expose the compound to HCl (1M) or H₂O₂ (3%) in THF/water. Monitor degradation via HPLC at 254 nm .
  • Mechanistic insight : The electron-rich furan ring may undergo electrophilic substitution or ring-opening under strong acids, while the hydrazine moiety is prone to oxidation. Use LC-MS to identify degradation products .

Q. Can computational methods predict the reactivity of the hydrazinecarboxylate moiety in nucleophilic addition reactions?

  • Methodology :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states for reactions with electrophiles (e.g., aldehydes).
  • Compare activation energies for hydrazine vs. hydrazone intermediates to guide experimental design .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-(1-((furan-2-ylmethyl)amino)-2-phenylethylidene)hydrazinecarboxylate
Reactant of Route 2
tert-Butyl 2-(1-((furan-2-ylmethyl)amino)-2-phenylethylidene)hydrazinecarboxylate

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